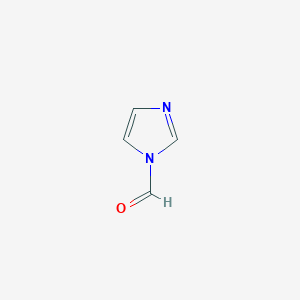

1H-imidazole-1-carboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

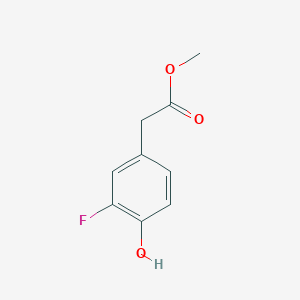

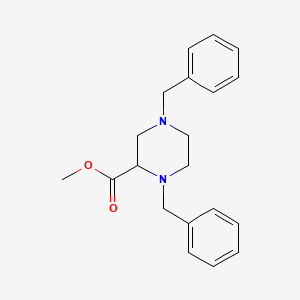

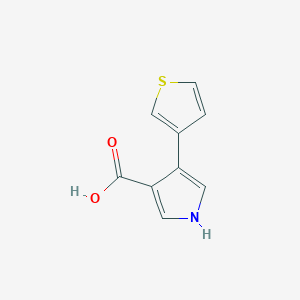

1H-imidazole-1-carboxaldehyde is a white to light yellow solid with a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity .

Synthesis Analysis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of 1H-imidazole-1-carboxaldehyde involves the reaction of 4-bromo-1H-imidazole in dry THF at 0 ℃ .Molecular Structure Analysis

The molecular structure of 1H-imidazole-1-carboxaldehyde is based on the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

1H-imidazole-1-carboxaldehyde serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

1H-imidazole-1-carboxaldehyde has a melting point of 53-55 °C and a predicted boiling point of 235.3±23.0 °C . It has a density of 1.19±0.1 g/cm3 .Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles, including 1H-imidazole-1-carboxaldehyde, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular importance .

Medicine and Pharmacology

Imidazole derivatives have a wide range of biological and pharmacological activities. They play a pivotal role in the synthesis of biologically active molecules, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

Imidazoles also act as selective plant growth regulators, fungicides, and herbicides . This makes them valuable in the field of agriculture.

Green Chemistry and Organometallic Catalysis

In the field of green chemistry and organometallic catalysis, imidazoles have found applications as ionic liquids and N-heterocyclic carbenes (NHCs) .

Treatment of Androgen-Dependent Prostate Cancer

1H-imidazole-1-carboxaldehyde is used in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer .

Synthesis of Antimalarial Drugs

This compound is also used in the synthesis of biologically active compounds such as antimalarial drugs .

Fabrication of Colorimetric Chemosensors

Another unique application of 1H-imidazole-1-carboxaldehyde is in the fabrication of colorimetric chemosensors .

Biological Material or Organic Compound for Life Science Research

1H-Imidazole-1-carboxaldehyde can be used as a biochemical reagent, serving as a biological material or organic compound for life science related research .

Mechanism of Action

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . They are utilized in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazoles are known to interact with their targets in a variety of ways, often involving the formation of bonds during the synthesis of the imidazole .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile structure .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Imidazoles are known to have a wide range of effects due to their versatile structure and ability to interact with various targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazoles .

Future Directions

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name |

imidazole-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECWGJPSXHFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454511 |

Source

|

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3197-61-3 |

Source

|

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)